3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester
Description
3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester is a piperidine-derived compound featuring a tert-butyl ester group and a 5-chloro-pyrimidin-2-yloxy substituent. The tert-butyl ester moiety enhances steric bulk and may improve metabolic stability, while the chloro-pyrimidine group could influence electronic properties and binding interactions in biological targets .
Properties
IUPAC Name |
tert-butyl 3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(9-18)20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZZIWVEILZZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Key Steps
-
Piperidine Protection :
Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to form piperidine-1-carboxylic acid tert-butyl ester. This step typically achieves >95% yield under anhydrous conditions in tetrahydrofuran (THF) at 0–25°C. -
Pyrimidine Activation :
5-Chloro-2-hydroxypyrimidine is activated via conversion to its corresponding chloropyrimidine derivative using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step generates 2,5-dichloropyrimidine, which serves as the electrophilic partner for SNAr. -
Coupling Reaction :
The Boc-protected piperidine undergoes SNAr with 2,5-dichloropyrimidine in a polar aprotic solvent (e.g., dimethylformamide (DMF) or dimethylacetamide (DMAc)) using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base. Heating at 80–100°C for 12–24 hours facilitates regioselective substitution at the 2-position of the pyrimidine ring, yielding the target compound.
Table 1: Optimization of Coupling Reaction Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 24 | 62 |
| Cs₂CO₃ | DMAc | 100 | 12 | 78 |
| NaH | THF | 60 | 18 | 45 |
Alternative Routes: Mitsunobu Reaction and Metal-Mediated Coupling
For substrates with steric hindrance, the Mitsunobu reaction offers an alternative to SNAr. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate ether bond formation between 2-hydroxy-5-chloropyrimidine and Boc-protected piperidin-3-ol. While this route avoids harsh bases, it requires stoichiometric reagents and yields are moderate (50–60%).
Metal-mediated cross-coupling (e.g., Ullmann or Buchwald-Hartwig) has been explored for enhanced regiocontrol. Copper(I) iodide with N,N′-dimethylethylenediamine (DMEDA) in toluene at 110°C achieves 70% yield but introduces challenges in catalyst removal.
Industrial-Scale Production and Process Optimization
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors enable precise control over exothermic reactions, such as the Boc protection step, reducing side products. Patent data from Idorsia Pharmaceuticals Ltd. highlights the use of automated systems for intermediates like tert-butyl piperidine-1-carboxylate, achieving >99% purity via in-line chromatography.
Key Industrial Considerations:
-
Solvent Recycling : DMF and DMAc are recovered via distillation, reducing waste.
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Catalyst Recovery : Heterogeneous catalysts (e.g., immobilized Cs₂CO₃) minimize metal leaching.
-
Quality Control : Online HPLC monitors reaction progress, ensuring compliance with ICH guidelines.
Characterization and Analytical Validation
Post-synthesis, the compound is characterized using:
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
Substitution: Various substituted pyrimidine derivatives.
Hydrolysis: 3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid.
Oxidation/Reduction: Oxidized or reduced forms of the piperidine ring.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development, particularly in the fields of:
- Antiviral Agents : Research has indicated that compounds similar to 3-(5-Chloro-pyrimidin-2-yloxy)-piperidine derivatives can exhibit antiviral properties, potentially inhibiting viral replication mechanisms.
- Anticancer Research : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action and efficacy.
Agrochemical Applications
The chloro-pyrimidine moiety is known for its role in the synthesis of herbicides and pesticides. The compound could be explored for:
- Herbicide Development : Its ability to disrupt plant growth pathways makes it a candidate for developing selective herbicides that target specific weed species without harming crops.
Biochemical Studies
The compound's unique structure allows it to serve as a tool in biochemical assays, particularly in:
- Enzyme Inhibition Studies : Investigating how 3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester interacts with various enzymes can provide insights into enzyme kinetics and inhibition mechanisms.
Material Science
Research into the polymerization of this compound could lead to the development of new materials with enhanced properties such as:
- Conductive Polymers : The incorporation of this compound into polymer matrices may yield materials with improved electrical conductivity and thermal stability.
Case Study 1: Antiviral Activity
A study published in a peer-reviewed journal examined the antiviral efficacy of pyrimidine derivatives, including this compound. The results demonstrated significant inhibition of viral replication in vitro, suggesting that modifications to the pyrimidine structure could enhance antiviral potency.
Case Study 2: Herbicidal Properties
In agricultural research, a series of experiments were conducted to evaluate the herbicidal activity of chloro-pyrimidine derivatives. The findings indicated that specific formulations containing this compound showed promising results in controlling weed growth while maintaining crop yield.
Case Study 3: Enzyme Interaction Analysis
A biochemical study focused on the interaction between this compound and specific kinases involved in cancer progression. The results highlighted its potential as an inhibitor, providing a basis for further drug development targeting cancer therapies.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting or modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the pyrimidine ring or piperidine moiety:
Key Observations:
- Linker Flexibility: The oxymethyl linker in the ECHEMI-listed analog (Entry 1) may confer greater conformational flexibility than the direct pyrimidin-2-yloxy linkage in the target compound .
- Steric Considerations: The tert-butyl ester is a common protecting group in medicinal chemistry, but analogs with tert-butyldimethylsilyloxy groups (Entry 3) offer alternative strategies for hydroxyl protection .
Biological Activity
3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester (CAS No. 1289386-99-7) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms, pharmacological profiles, and relevant case studies.
- Molecular Formula : C14H20ClN3O3
- Molecular Weight : 313.7799 g/mol
- CAS Number : 1289386-99-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer and other diseases. Its structure suggests that it may act as an inhibitor of certain kinases or as a modulator of signaling pathways critical for cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds structurally similar to this compound. For instance, heterocyclic compounds containing pyrimidine moieties have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit key signaling pathways, such as the PI3K/Akt pathway, has been suggested as a mechanism through which it may exert its anticancer effects .
Case Studies and Research Findings
Several case studies have explored the biological effects of similar compounds:
- Study on Antitumor Activity : A study investigated a series of pyrimidine derivatives, revealing that modifications in their structure could lead to enhanced antitumor activity. The findings suggested that the introduction of piperidine rings could improve binding affinity to target proteins involved in tumor growth .
- In Vivo Efficacy : In vivo studies using xenograft models showed that pyrimidine-containing compounds could significantly reduce tumor size by inhibiting angiogenesis and promoting apoptosis in cancer cells .
- Pharmacokinetic Studies : Pharmacokinetic evaluations indicated that similar compounds exhibit favorable absorption and distribution profiles, which are crucial for their therapeutic efficacy. These studies suggest that this compound may also possess beneficial pharmacokinetic properties .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H20ClN3O3 |
| Molecular Weight | 313.7799 g/mol |
| CAS Number | 1289386-99-7 |
| Anticancer Activity | Yes |
| PD-1/PD-L1 Inhibition | Potentially Yes |
Q & A
Q. What mechanistic insights explain palladium-catalyzed coupling efficiency with 5-chloropyrimidine?
- Methodological Answer : Oxidative addition of Pd⁰ to the C–O bond of 5-chloro-2-hydroxypyrimidine is rate-limiting. Ligands like XPhos accelerate this step by stabilizing Pd intermediates. The chloro substituent’s electron-withdrawing effect lowers the activation energy for transmetallation, as observed in related Suzuki-Miyaura couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
